molecular formula C6H6ClNO2S B1338778 Ethyl 2-chlorothiazole-4-carboxylate CAS No. 41731-52-6

Ethyl 2-chlorothiazole-4-carboxylate

Cat. No. B1338778
CAS RN: 41731-52-6
M. Wt: 191.64 g/mol
InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N
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Patent
US05834447

Procedure details

A mixture of NaOH (1.9 g, 47.5 mmol) and ethyl-2-chloro-4-thiazolecarboxylate (7.6 g, 40 mmol) in 100 mL absolute ethanol was stirred at RT for 4 h. After that, ethanol was removed in vacuo and the residue was dissolved in water. The aq layer was washed with ether and then acidified with conc HCl. The solid was filtered and air dried to give 4 g of 2-chloro-4-thiazolecarboxylic acid.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[N:9]=[C:10]([Cl:13])[S:11][CH:12]=1)=[O:7])C>C(O)C>[Cl:13][C:10]1[S:11][CH:12]=[C:8]([C:6]([OH:7])=[O:5])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that, ethanol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
The aq layer was washed with ether
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.